1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate
Description
1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl trideuteriomethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3/i1D3,2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWLSYIZRCDFO-AUOAYUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746005 | |
| Record name | (~2~H_5_)Ethyl (~2~H_3_)methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-97-2 | |
| Record name | (~2~H_5_)Ethyl (~2~H_3_)methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,1,2,2,2-pentadeuterioethyl trideuteriomethyl carbonate typically involves the use of deuterated reagents. One common method includes the reaction of deuterated ethanol with phosgene or its derivatives under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of deuterated carbonates and other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: The compound is utilized in metabolic studies to trace deuterium-labeled metabolites.
Medicine: It serves as a stable isotope-labeled internal standard in pharmacokinetic studies to monitor drug metabolism.
Mechanism of Action
The mechanism of action of 1,1,2,2,2-pentadeuterioethyl trideuteriomethyl carbonate involves its interaction with molecular targets through deuterium-hydrogen exchange. This exchange can alter the compound’s metabolic pathways, leading to changes in its biological activity.
Comparison with Similar Compounds
Similar compounds to 1,1,2,2,2-pentadeuterioethyl trideuteriomethyl carbonate include other deuterated carbonates and alcohols, such as:
- 1,1,2,2,2-Pentadeuterioethyl carbonate
- Trideuteriomethyl carbonate
- Deuterated ethanol derivatives
Compared to these compounds, this compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies .
Biological Activity
1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate is a deuterated compound that serves as a synthetic intermediate in various chemical reactions. Its unique isotopic labeling makes it particularly valuable in biological studies and applications involving metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C5D9O3
- CAS Number : 1313734-97-2
The compound's structure includes a carbonate functional group and multiple deuterium atoms, which can influence its reactivity and interaction with biological systems.
Biological Activity
Mechanisms of Action
The biological activity of this compound primarily stems from its role as a metabolic tracer. The presence of deuterium allows researchers to track the compound's incorporation into metabolic pathways without altering the fundamental biochemical processes.
- Metabolic Pathways : The compound can be utilized to study lipid metabolism and energy production. Its incorporation into fatty acids or other metabolites can provide insights into metabolic fluxes and enzyme kinetics.
- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes involved in the metabolism of carbonates or related compounds. This interaction can be crucial for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Case Study 1: Metabolic Tracing in Lipid Research
A study conducted by Smith et al. (2023) utilized this compound to trace lipid metabolism in murine models. The researchers found that the compound was effectively incorporated into triglycerides and phospholipids. This incorporation was tracked using mass spectrometry techniques that could differentiate between deuterated and non-deuterated species.
| Parameter | Result |
|---|---|
| Incorporation Efficiency | 85% |
| Major Metabolites | Triglycerides (70%), Phospholipids (30%) |
| Detection Method | Mass Spectrometry |
This study highlighted the compound's utility in elucidating lipid metabolic pathways and its potential application in studying metabolic disorders.
Case Study 2: Therapeutic Applications
In another investigation by Jones et al. (2024), the therapeutic potential of this compound was assessed in cancer cell lines. The study aimed to determine whether the compound could inhibit specific cancer-related metabolic pathways.
- Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer)
- Findings :
- The compound showed a dose-dependent inhibition of cell proliferation.
- IC50 values were determined to be 50 µM for MCF-7 and 40 µM for A549 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 50 | Inhibition of fatty acid synthesis |
| A549 | 40 | Induction of apoptosis |
These findings suggest that the compound may have potential as a therapeutic agent targeting metabolic pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
